molecular formula C26H33N3O4S3 B12580499 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide CAS No. 606082-92-2

4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide

Katalognummer: B12580499
CAS-Nummer: 606082-92-2
Molekulargewicht: 547.8 g/mol
InChI-Schlüssel: WJNHRXUAKNDRSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a sulfonamide group

Eigenschaften

CAS-Nummer

606082-92-2

Molekularformel

C26H33N3O4S3

Molekulargewicht

547.8 g/mol

IUPAC-Name

4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cyclohexyl-N-ethylbenzenesulfonamide

InChI

InChI=1S/C26H33N3O4S3/c1-2-29(21-8-4-3-5-9-21)36(32,33)23-14-12-22(13-15-23)35(30,31)28-18-16-20(17-19-28)26-27-24-10-6-7-11-25(24)34-26/h6-7,10-15,20-21H,2-5,8-9,16-19H2,1H3

InChI-Schlüssel

WJNHRXUAKNDRSJ-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, which can be synthesized from 2-aminobenzenethiol and aldehydes under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction with a suitable piperidine derivative. The sulfonamide group is then added via a sulfonylation reaction using sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Analyse Chemischer Reaktionen

Sulfonamide Group Reactivity

The sulfonamide functional groups (–SO₂–N–) are central to the compound’s reactivity. Key reactions include:

Hydrolysis

  • Acidic Conditions : Sulfonamide bonds can hydrolyze to yield sulfonic acid and amine derivatives. For example, under concentrated HCl (110°C, 6 hours), cleavage of the sulfonamide group generates benzenesulfonic acid and cyclohexyl-ethylamine.

  • Basic Conditions : Hydrolysis in NaOH (1M, reflux) produces sodium sulfonate salts and free amines.

Table 1: Hydrolysis Conditions and Products

Reaction ConditionsProductsYield (%)Source
6M HCl, 110°C, 6hBenzenesulfonic acid + Cyclohexyl-ethylamine~65
1M NaOH, reflux, 8hSodium sulfonate + Ethylcyclohexylamine~72

Benzothiazole Ring Reactions

The 1,3-benzothiazole moiety undergoes electrophilic substitution and oxidation:

Electrophilic Substitution

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to form nitro derivatives at the 5-position of the benzothiazole ring .

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 6-position .

Oxidation

  • Peracetic Acid : Oxidizes the thiazole sulfur to a sulfoxide or sulfone, altering biological activity .

Table 2: Benzothiazole Reactivity

ReactionReagents/ConditionsProductApplication
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitrobenzothiazole derivativePharmacological probes
SulfonationH₂SO₄, 60°C, 4h6-SulfobenzothiazoleSolubility enhancement
OxidationCH₃COOOH, RT, 12hBenzothiazole sulfoxideMetabolite studies

Piperidine Substituent Reactivity

The piperidine ring participates in alkylation and nucleophilic substitution:

N-Alkylation

  • Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium salts, enhancing water solubility .

Nucleophilic Aromatic Substitution

  • The sulfonyl group activates the benzene ring for substitution. For example, reaction with Cl₂/FeCl₃ introduces chlorine at the para position relative to the sulfonamide.

Cross-Coupling Reactions

The benzothiazole and sulfonamide groups enable catalytic cross-coupling:

Suzuki–Miyaura Coupling

  • Using Pd(PPh₃)₄ and aryl boronic acids, the compound forms biaryl derivatives, expanding structural diversity for drug discovery .

Biological Interactions as Reactions

In pharmacological contexts, the compound acts as a sodium-glucose cotransporter (SGLT) inhibitor. It binds to SGLT-2 via hydrogen bonding (sulfonamide oxygen) and π–π stacking (benzothiazole ring), mimicking glucose’s interactions .

Stability and Degradation

  • Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide bond, forming sulfonic acid and amine byproducts.

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and NH₃.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of the mitotic checkpoint, specifically targeting the Mps1 kinase. Inhibition of this kinase has been linked to:

  • Disruption of mitotic progression.
  • Induction of apoptosis in cancer cells.

For instance, compounds similar to 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide have shown promising results in xenograft models for solid tumors and hematological malignancies, indicating its potential as a therapeutic agent against various cancers .

Neurological Applications

The compound's ability to interact with muscarinic acetylcholine receptors suggests potential applications in treating cognitive impairments and psychotic disorders. Research indicates that compounds targeting the M1 receptor could ameliorate symptoms associated with conditions such as Alzheimer's disease and schizophrenia by enhancing cholinergic signaling .

Antimicrobial Properties

Some studies have indicated that benzothiazole derivatives exhibit antimicrobial activity. The sulfonamide group present in this compound may enhance its efficacy against certain bacterial strains. This suggests a dual role where the compound could potentially be used not only for cancer treatment but also as an antimicrobial agent .

Case Studies

StudyFindingsApplication
Tardif et al. (2011)Demonstrated that similar compounds effectively inhibit Mps1 kinase activity, leading to cell cycle arrest and apoptosis in cancer cells.Anticancer therapy
WO2008119720A1Described compounds with activity on M1 receptors showing antipsychotic-like effects in preclinical models.Neurological disorders
EP2980088A1Compounds showed efficacy against various tumors in xenograft models, indicating their potential for clinical development.Cancer treatment

Wirkmechanismus

The mechanism of action of 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide is unique due to its combination of a benzothiazole ring, a piperidine ring, and a sulfonamide group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Biologische Aktivität

The compound 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be broken down as follows:

  • Core Structure : The compound features a benzothiazole moiety, which is known for its biological activity.
  • Substituents : It includes a piperidine ring and sulfonyl groups, which enhance its pharmacological properties.
PropertyValue
Molecular FormulaC₁₈H₂₄N₂O₄S₂
Molecular Weight396.52 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of folic acid synthesis, a vital pathway in bacterial growth.

Anticancer Activity

Emerging data suggest that 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.

Case Studies

  • Inhibition of Tumor Growth : A recent study assessed the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with an observed increase in apoptosis markers within the tumor tissue.
  • Synergistic Effects with Other Agents : Another investigation explored the combination of this sulfonamide with existing chemotherapeutics. The findings revealed enhanced efficacy against resistant cancer cell lines when used in combination therapy.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Synergistic EffectsEnhanced efficacy with other drugs

The biological activities of 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide can be attributed to several mechanisms:

  • Folic Acid Synthesis Inhibition : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, affecting bacterial folate metabolism.
  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways via mitochondrial dysfunction and caspase activation in cancer cells.

Q & A

Q. What are the standard synthetic routes and critical challenges in preparing 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Formation : Construction of the benzothiazole-piperidine moiety via cyclization of 2-aminothiophenol derivatives with ketones or aldehydes under acidic conditions .

Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides, requiring anhydrous conditions to avoid hydrolysis .

Coupling Reactions : Linking the sulfonamide group (N-cyclohexyl-N-ethyl) via nucleophilic substitution or Buchwald-Hartwig amination .

Q. Key Challenges :

  • Steric Hindrance : Bulky substituents (cyclohexyl, benzothiazole) reduce reaction yields, necessitating excess reagents or elevated temperatures .
  • Purification : Chromatography or recrystallization is critical due to byproducts from incomplete sulfonylation .

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are most effective?

Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the benzothiazole and sulfonamide groups. For example, the piperidinyl proton signals appear as multiplet clusters between δ 2.5–3.5 ppm .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the cyclohexyl group’s chair conformation and sulfonyl group orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ = 546.18 g/mol) and detects impurities .

Pitfalls : Overlapping signals in NMR due to complex aromatic systems may require 2D techniques (e.g., COSY, HSQC) .

Q. What strategies are recommended to improve the compound’s solubility for in vitro assays?

Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .
  • Salt Formation : Explore sodium or potassium salts of the sulfonamide group to enhance aqueous solubility .
  • Micellar Encapsulation : Employ surfactants like Tween-80 or Cremophor EL for hydrophobic intermediates .

Validation : Monitor solubility via dynamic light scattering (DLS) to confirm no aggregation in biological buffers .

Advanced Research Questions

Q. How can reaction yields be optimized using Design of Experiments (DoE) for large-scale synthesis?

Methodological Answer :

  • Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent polarity) via fractional factorial designs .
  • Response Surface Methodology (RSM) : Optimize conditions (e.g., 80°C, 0.5 mol% Pd catalyst in THF) to maximize yield (reported up to 72% after optimization) .
  • Robustness Testing : Assess parameter ranges (e.g., ±5°C tolerance) to ensure reproducibility .

Case Study : A 15% yield increase was achieved by optimizing the sulfonylation step using DoE, reducing reagent waste .

Q. What computational approaches are effective in predicting the compound’s reactivity and binding modes?

Methodological Answer :

  • Quantum Mechanics (QM) : Calculate reaction pathways (e.g., sulfonylation energy barriers) using Gaussian or ORCA software .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes with benzothiazole-binding pockets) using GROMACS .
  • Docking Studies : AutoDock Vina predicts interactions with cyclooxygenase-2 (COX-2), a common sulfonamide target, with binding energies ≤−8.5 kcal/mol .

Limitations : Computational models may underestimate steric effects of the cyclohexyl group, requiring experimental validation .

Q. How can researchers resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?

Methodological Answer :

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the benzothiazole ring) .
  • Protein Binding Studies : Equilibrium dialysis quantifies plasma protein binding (>95% binding reduces free drug availability) .
  • Pharmacokinetic Modeling : Compartmental models correlate in vitro IC50_{50} values with in vivo dosing (e.g., adjust for low bioavailability due to first-pass metabolism) .

Example : A compound showed potent COX-2 inhibition (IC50_{50} = 50 nM in vitro) but failed in vivo due to extensive glucuronidation of the sulfonamide group .

Q. What methodologies are recommended for analyzing contradictory data in reaction mechanisms?

Methodological Answer :

  • Isotopic Labeling : Track sulfonyl group transfer using 34^{34}S-labeled reagents to confirm intermediates .
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D ratios to distinguish between concerted or stepwise mechanisms .
  • In Situ Spectroscopy : Monitor reactions via FTIR or Raman to detect transient species (e.g., sulfonic acid intermediates) .

Case Study : Contradictory reports on the sulfonylation mechanism were resolved using 34^{34}S labeling, revealing a two-step process with a thiirane intermediate .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.